molecular formula C17H20BrNO3 B3279304 Galanthaminone hydrobromide CAS No. 690959-38-7

Galanthaminone hydrobromide

Cat. No. B3279304
M. Wt: 366.2 g/mol
InChI Key: CDYBLLXNBATMBY-RVXRQPKJSA-N
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Description

Galanthaminone hydrobromide is a natural product with distinctive structural features. It is derived from the alkaloid galantamine , which is extracted from various botanical sources such as Galanthus nivalis (common snowdrop), Galanthus caucasicus (Caucasian snowdrop), and other members of the Amaryllidaceae family, including Narcissus (daffodil) and Lycoris (red spider lily) . Galanthaminone hydrobromide has potent inhibitory activity against acetylcholinesterase (AChE) and is clinically approved for treating early-stage Alzheimer’s disease (AD) .


Synthesis Analysis

Efforts towards the chemical synthesis of galantamine have been ongoing due to its clinical significance and scarcity. Recent advances in total synthesis have focused on constructing the challenging tetracyclic structure of galantamine. Strategies include palladium-catalyzed carbonylative cascade annulation and oxidative lactamization .


Molecular Structure Analysis

The atomic resolution 3D structure of the complex between galantamine and its target, acetylcholinesterase, has been determined by X-ray crystallography. Galantamine’s pure form appears as a white powder . The tetracyclic framework of galantamine contributes to its unique structure and pharmacological properties .


Chemical Reactions Analysis

  • HPLC methods : These include UV detection, fluorescence, and mass detection for determining content in tablets and biological fluids .
  • UV-spectrophotometry : Used at specific wavelengths for tablet analysis .
  • Fluorimetry : Applied for quantification in biological fluids .
  • Mass detection : Used in combination with HPLC for plasma quantification .

Safety And Hazards

Galantamine may cause serious adverse effects, including stomach bleeding, liver injury, or chest pain . It is essential to follow prescribed dosages and monitor for any adverse reactions.

properties

IUPAC Name

(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,14H,7-10H2,1-2H3;1H/t14-,17-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYBLLXNBATMBY-RVXRQPKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=CC(=O)C[C@@H]2OC4=C(C=CC(=C34)C1)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855732
Record name (4aS,8aS)-3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galanthaminone hydrobromide

CAS RN

690959-38-7
Record name (4aS,8aS)-3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galanthaminone hydrobromide
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Galanthaminone hydrobromide
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Galanthaminone hydrobromide
Reactant of Route 6
Galanthaminone hydrobromide

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